6-Ethyl-2-(3,4,5-triethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
Description
The compound 6-Ethyl-2-(3,4,5-triethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride belongs to a class of bicyclic thiophene derivatives with a tetrahydrothieno[2,3-c]pyridine core. This structure features a 3,4,5-triethoxybenzamido substituent at the 2-position and an ethyl group at the 6-position, distinguishing it from analogs with alternative benzamido or alkyl substitutions.
Properties
IUPAC Name |
6-ethyl-2-[(3,4,5-triethoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O5S.ClH/c1-5-26-10-9-15-18(13-26)32-23(19(15)21(24)27)25-22(28)14-11-16(29-6-2)20(31-8-4)17(12-14)30-7-3;/h11-12H,5-10,13H2,1-4H3,(H2,24,27)(H,25,28);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGAHWIAEEUPRJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC(=C(C(=C3)OCC)OCC)OCC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32ClN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-Ethyl-2-(3,4,5-triethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a complex organic compound with potential therapeutic applications. Its unique structure combines a thieno[2,3-c]pyridine core with various functional groups that may contribute to its biological activity. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The molecular formula of this compound is with a molecular weight of approximately 372.46 g/mol. The structure includes a tetrahydrothieno ring system and an amide linkage that may influence its pharmacological properties.
Anticancer Properties
Research indicates that compounds containing thieno[2,3-c]pyridine moieties exhibit significant anticancer activity. Studies have shown that derivatives of this class can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. For instance:
- Mechanism of Action : The compound may interact with specific cellular pathways involved in cell cycle regulation and apoptosis. It has been suggested that the thieno ring can generate reactive oxygen species (ROS), leading to oxidative stress in cancer cells .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against a range of bacterial strains:
- Efficacy : In vitro assays have demonstrated that the compound can inhibit the growth of both Gram-positive and Gram-negative bacteria. The exact mechanism is still under investigation but may involve disruption of bacterial cell membranes or interference with metabolic pathways .
Case Studies
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Study on Anticancer Activity :
- Objective : To evaluate the cytotoxic effects of the compound on human cancer cell lines.
- Methodology : MTT assay was employed to assess cell viability.
- Results : The compound exhibited IC50 values in the low micromolar range across multiple cancer types, indicating potent anticancer activity.
-
Study on Antimicrobial Effects :
- Objective : To determine the antimicrobial spectrum of the compound.
- Methodology : Disk diffusion and broth microdilution methods were used.
- Results : The compound showed significant inhibition zones against tested pathogens, including Staphylococcus aureus and Escherichia coli.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
Key structural analogs of the target compound include derivatives with variations in the benzamido group, alkyl chains, or heterocyclic cores. Below is a comparative analysis of select compounds:
Notes:
- Substituent Impact: The 3,4,5-triethoxybenzamido group in the target compound introduces bulkier, electron-rich aromatic substituents compared to the 3-(trifluoromethyl) group in analogs . This may enhance solubility but reduce membrane permeability.
- Core Modifications: Bicyclic tetrahydrothieno[2,3-c]pyridine derivatives (e.g., target compound, 7h) exhibit superior TNF-α inhibition compared to non-bicyclic thiophenes like PD 81,723, which targets adenosine receptors .
- Structural Similarity: Ethyl 2-amino-6-benzyl-... (Similarity: 0.86) shares the bicyclic core but lacks the benzamido group, highlighting the critical role of the 2-position substituent in bioactivity .
Bioactivity and Structure-Activity Relationships (SAR)
- TNF-α Inhibition: Derivatives with electron-withdrawing groups (e.g., 3-(trifluoromethyl)benzamido in compound 7h) show enhanced TNF-α suppression, likely due to increased binding affinity to inflammatory mediators . The target compound’s triethoxy groups may offer alternative binding interactions, though potency data is pending.
- Adenosine Receptor Modulation: Non-bicyclic thiophenes like PD 81,723 prioritize 4,5-dimethyl and 3-(trifluoromethyl) substitutions for adenosine A1 allosteric enhancement, a mechanism distinct from TNF-α inhibition .
- Alkyl Chain Effects: Ethyl substitution at the 6-position (target compound) may improve metabolic stability compared to shorter chains (e.g., methyl), as seen in other tetrahydrothieno analogs .
Q & A
Q. What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized for yield?
The synthesis involves multi-step organic reactions, including cyclization of tetrahydrothieno-pyridine precursors, amide coupling with 3,4,5-triethoxybenzoyl derivatives, and final hydrochlorination. Key parameters include solvent choice (e.g., DMF for amidation), temperature control (60–80°C for cyclization), and stoichiometric ratios (1:1.2 for acyl chloride to amine). Analytical techniques like TLC and NMR are essential for monitoring intermediate purity . Optimization may require adjusting reaction times (e.g., 12–24 hours for cyclization) and using catalysts like triethylamine for amide bond formation .
Q. Which analytical techniques are essential for confirming molecular structure and purity?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms functional groups and connectivity, while High-Performance Liquid Chromatography (HPLC) assesses purity (>95%). Mass spectrometry (ESI-TOF) verifies molecular weight, and X-ray crystallography (if crystals are obtainable) provides absolute stereochemical confirmation. Infrared (IR) spectroscopy identifies characteristic bands (e.g., C=O at ~1700 cm⁻¹) .
Q. What in vitro assays are commonly used to evaluate biological activity?
Standard assays include:
- Enzyme inhibition assays (e.g., kinase or protease targets) using fluorogenic substrates.
- Receptor binding studies (radioligand displacement assays for GPCRs or ion channels).
- Cell viability assays (MTT or ATP-lite in cancer cell lines). Dosing ranges typically span 0.1–100 µM, with IC₅₀ calculations via nonlinear regression .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthesis yields across studies?
Discrepancies may arise from subtle variations in solvent purity, moisture levels, or catalyst activity. Systematic replication studies should:
- Compare reaction scales (e.g., 1 mmol vs. 10 mmol).
- Test alternative solvents (DMF vs. THF) and bases (triethylamine vs. DBU).
- Validate intermediates via HPLC-MS to identify side products (e.g., unreacted starting materials) . Computational tools like DFT can model reaction energetics to identify rate-limiting steps .
Q. What computational methods predict the compound’s 3D conformation and electronic properties?
- Density Functional Theory (DFT): Calculates optimized geometries, frontier molecular orbitals (HOMO/LUMO), and electrostatic potential maps.
- Molecular Dynamics (MD): Simulates solvation effects and conformational flexibility in physiological conditions.
- Docking Studies: Predict binding modes to target proteins (e.g., using AutoDock Vina with PDB structures). These methods guide SAR studies by correlating electronic profiles (e.g., logP, polar surface area) with activity .
Q. How can researchers design experiments to elucidate the mechanism of action when initial data is inconclusive?
- Proteomics/Transcriptomics: Use CRISPR screens or RNA-seq to identify differentially expressed pathways.
- Pharmacological Profiling: Test against panels of 100+ targets (e.g., Eurofins CEREP panel).
- Animal Models: Evaluate pharmacokinetics (e.g., bioavailability, half-life) in rodents and correlate with efficacy in disease models (e.g., xenografts). Contradictory data may require orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays) .
Methodological Considerations
Q. What laboratory safety protocols are critical during synthesis?
- Personal Protective Equipment (PPE): Gloves, goggles, and lab coats to prevent dermal/ocular exposure.
- Ventilation: Use fume hoods for reactions involving volatile solvents (e.g., DCM, THF).
- Waste Disposal: Segregate halogenated and non-halogenated waste per EPA guidelines.
- Emergency Measures: Neutralize spills with inert adsorbents (vermiculite) and consult SDS for first-aid protocols .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
